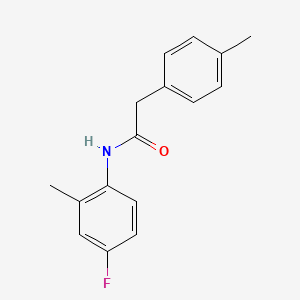![molecular formula C24H22O4 B5291008 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B5291008.png)
2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol, also known as DBED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to activate the JNK pathway, which leads to apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting potential use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol in lab experiments is its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications. Another limitation is the potential toxicity of this compound, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study its potential use in combination with other drugs, which may enhance its therapeutic effects. Additionally, further research is needed to determine the safety and toxicity of this compound, which may inform its potential use in clinical settings.
Synthesis Methods
2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol can be synthesized via a multistep reaction involving the condensation of 4-hydroxybenzaldehyde with 4-(benzyloxy)-3-ethoxybenzyl bromide, followed by reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-[4-(benzyloxy)-3-ethoxybenzylidene]-2,3-dihydro-1-benzofuran-3-ol has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, suggesting potential use as an anti-inflammatory agent.
Properties
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3H-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-2-26-22-14-18(12-13-21(22)27-16-17-8-4-3-5-9-17)15-23-24(25)19-10-6-7-11-20(19)28-23/h3-15,24-25H,2,16H2,1H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABXNVQCNHRONA-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(C3=CC=CC=C3O2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(C3=CC=CC=C3O2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5290925.png)


![2-methyl-5-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)-4(3H)-pyrimidinone](/img/structure/B5290949.png)
![5-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290956.png)
![1-[(benzylamino)sulfonyl]piperidine-2-carboxamide](/img/structure/B5290958.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5290962.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5290981.png)
![4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5290990.png)
![N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5290992.png)
![N'-[(4-butoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5290994.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B5291001.png)
![1-{4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]phenyl}-2-imidazolidinone](/img/structure/B5291016.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-phenylacrylate](/img/structure/B5291025.png)
